REACTION_CXSMILES
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[C-:1]#[N:2].[Na+].[O:4]=[CH:5][C:6]1[CH:14]=[CH:13][C:11]([OH:12])=[C:8]([O:9][CH3:10])[CH:7]=1.C(O)C.Cl>O>[OH:4][CH:5]([C:6]1[CH:14]=[CH:13][C:11]([OH:12])=[C:8]([O:9][CH3:10])[CH:7]=1)[C:1]#[N:2] |f:0.1|
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Name
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|
Quantity
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10.2 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
|
O
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Name
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|
Quantity
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28.5 g
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the dropping funnel is rinsed with water (10 ml)
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Type
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EXTRACTION
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Details
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by extracting repeatedly with t-butyl methyl ether (3×50 ml)
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Type
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WASH
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Details
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The collected organic phases are washed twice with 10% aqueous bisulfite (50 ml) and once with water (40 ml)
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Type
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CUSTOM
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Details
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Finally, the product solution is dried
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Type
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CUSTOM
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Details
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the solvent is evaporated in vacuum
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Name
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|
Type
|
product
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Smiles
|
OC(C#N)C1=CC(=C(C=C1)O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |